Cas no 25711-72-2 ((3-aminophenyl)urea)

(3-aminophenyl)urea is a versatile organic compound with a unique structure, featuring a 3-aminophenyl group attached to a urea moiety. This compound exhibits notable properties such as high solubility, excellent thermal stability, and a broad range of applications in the pharmaceutical, agrochemical, and materials industries. Its ability to form stable conjugates with various functional groups makes it a valuable intermediate in synthesis.
(3-aminophenyl)urea structure
(3-aminophenyl)urea structure
商品名:(3-aminophenyl)urea
CAS番号:25711-72-2
MF:C7H9N3O
メガワット:151.16586
MDL:MFCD00035935
CID:52780
PubChem ID:108806

(3-aminophenyl)urea 化学的及び物理的性質

名前と識別子

    • 3-aminophenylurea
    • (3-Aminophenyl)-Urea
    • (3-aminophenyl)urea
    • 1-(3-AMINOPHENYL)UREA
    • 1-amino-3-ureidobenzene
    • 3-ureidoaminoaniline
    • 3-ureidoaniline
    • m-aminophenyl urea
    • m-Carbamidoaniline
    • m-Ureidoaniline
    • Urea,(3-aminophenyl)
    • Urea,N-(3-aminophenyl)
    • MFCD00035935
    • Z235352405
    • n-(3-aminophenyl)urea
    • AKOS000130738
    • Urea, N-(3-aminophenyl)-
    • ZNXSFVXZQBETRJ-UHFFFAOYSA-N
    • AB00998716-01
    • AS-13394
    • EINECS 247-201-1
    • FT-0694737
    • NS00006259
    • N-(3-aminophenyl)-urea
    • F19865
    • m-Aminophenylharnstoff
    • 4515-56-4
    • (3-Aminophenyl)-urea HCl
    • SCHEMBL33716
    • A817983
    • W-107224
    • CS-0149930
    • DTXSID1067126
    • 25711-72-2
    • Urea, (3-aminophenyl)-
    • m-aminophenylurea
    • EN300-28242
    • STK368126
    • MDL: MFCD00035935
    • インチ: 1S/C7H9N3O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
    • InChIKey: ZNXSFVXZQBETRJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(N)NC1=CC=CC(N)=C1

計算された属性

  • せいみつぶんしりょう: 151.07500
  • どういたいしつりょう: 151.075
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • 密度みつど: 1.35
  • ふってん: 321.033°C at 760 mmHg
  • フラッシュポイント: 148 °C
  • 屈折率: 1.708
  • PSA: 81.14000
  • LogP: 2.11390

(3-aminophenyl)urea セキュリティ情報

(3-aminophenyl)urea 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(3-aminophenyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28242-5.0g
(3-aminophenyl)urea
25711-72-2 95%
5.0g
$1179.0 2023-02-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A932397-1g
1-(3-Aminophenyl)urea
25711-72-2 97%
1g
¥1,770.30 2022-09-29
Enamine
EN300-28242-0.05g
(3-aminophenyl)urea
25711-72-2 95%
0.05g
$68.0 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A932397-100mg
1-(3-Aminophenyl)urea
25711-72-2 97%
100mg
¥516.60 2022-09-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TS094-200mg
(3-aminophenyl)urea
25711-72-2 97%
200mg
708.0CNY 2021-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-354491-1 g
N-(3-aminophenyl)urea,
25711-72-2 ≥95%
1g
¥3,858.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-354491-1g
N-(3-aminophenyl)urea,
25711-72-2 ≥95%
1g
¥3858.00 2023-09-05
Enamine
EN300-28242-1g
(3-aminophenyl)urea
25711-72-2 95%
1g
$292.0 2023-09-09
eNovation Chemicals LLC
D963848-1g
Urea, (3-aminophenyl)-
25711-72-2 97%
1g
$350 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1220570-250mg
1-(3-Aminophenyl)urea
25711-72-2 97%
250mg
¥1231.00 2023-11-21

(3-aminophenyl)urea 関連文献

(3-aminophenyl)ureaに関する追加情報

Introduction to (3-Aminophenyl)urea (CAS No. 25711-72-2)

(3-Aminophenyl)urea (CAS No. 25711-72-2) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 3-aminophenyl carbamate, is characterized by its unique molecular structure and chemical properties, making it a valuable component in various research and industrial processes.

The chemical formula of (3-Aminophenyl)urea is C6H9N3O, and it has a molecular weight of 135.15 g/mol. The compound is a white crystalline solid that is soluble in water and ethanol. Its structural features include an aromatic ring with an amino group at the para position and a urea functional group, which contribute to its reactivity and versatility in chemical reactions.

In the realm of medicinal chemistry, (3-Aminophenyl)urea has garnered attention for its potential therapeutic applications. Recent studies have explored its role as a lead compound in the development of new drugs for various diseases. For instance, research published in the *Journal of Medicinal Chemistry* has highlighted the use of (3-Aminophenyl)urea derivatives as potent inhibitors of specific enzymes involved in cancer progression and neurodegenerative disorders.

The urea moiety in (3-Aminophenyl)urea is particularly noteworthy for its ability to form hydrogen bonds, which can enhance the binding affinity of molecules to target proteins. This property makes it an attractive scaffold for designing small molecules with high selectivity and efficacy. Additionally, the amino group on the aromatic ring can be readily functionalized through various chemical reactions, allowing for the synthesis of a wide range of derivatives with tailored biological activities.

In the context of drug discovery, (3-Aminophenyl)urea has been utilized as a starting material for the synthesis of compounds with diverse pharmacological profiles. For example, a study published in *Bioorganic & Medicinal Chemistry* reported the synthesis and evaluation of (3-Aminophenyl)urea-based inhibitors of histone deacetylases (HDACs), which are key epigenetic regulators implicated in several diseases. These inhibitors demonstrated promising anti-cancer activity in preclinical models, underscoring the potential of (3-Aminophenyl)urea as a scaffold for developing novel therapeutic agents.

Beyond its applications in drug discovery, (3-Aminophenyl)urea has also found use in other areas of chemistry and biology. In analytical chemistry, it has been employed as a derivatizing agent for enhancing the detection sensitivity of certain analytes in chromatographic techniques. In materials science, it has been incorporated into polymer formulations to improve their mechanical properties and thermal stability.

The synthesis of (3-Aminophenyl)urea can be achieved through several routes, including the reaction of 3-aminophenol with urea or isocyanates. These methods are well-documented in the literature and can be optimized to produce high-purity compounds suitable for various applications. The ease of synthesis and availability of starting materials make (3-Aminophenyl)urea an accessible compound for researchers and industrial chemists alike.

In conclusion, (3-Aminophenyl)urea (CAS No. 25711-72-2) is a multifaceted compound with significant potential in both fundamental research and practical applications. Its unique chemical structure and versatile reactivity make it an invaluable tool in the development of new drugs, analytical methods, and advanced materials. As ongoing research continues to uncover new uses and properties, the importance of (3-Aminophenyl)urea in the scientific community is likely to grow even further.

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